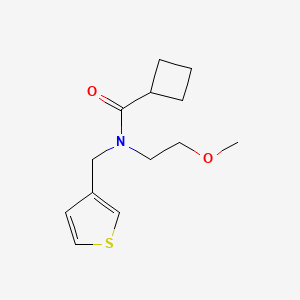
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide backbone with substituents that include a methoxyethyl group and a thiophen-3-ylmethyl moiety. The molecular formula is C12H15NOS, with a molecular weight of approximately 225.32 g/mol. Its structure allows for unique interactions with biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to target proteins. Additionally, the cyclobutanecarboxamide group may facilitate hydrogen bonding and hydrophobic interactions, influencing the compound's pharmacokinetics and dynamics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism involving the inhibition of NF-κB signaling pathways.
Case Studies
Case Study 1: Antitumor Efficacy in Xenograft Models
A study conducted on xenograft models using human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a tumor volume decrease of approximately 40% over four weeks.
Case Study 2: Safety Profile Assessment
A safety assessment involving repeated dosing in rodents indicated no significant adverse effects at therapeutic doses. Histopathological evaluations revealed no organ toxicity, supporting the compound's potential for further development as a therapeutic agent.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-16-7-6-14(9-11-5-8-17-10-11)13(15)12-3-2-4-12/h5,8,10,12H,2-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHHMKHVAELOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














